N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide
Description
N-[(1-Methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide is a synthetic small molecule characterized by a 4-methylbenzamide core linked to a methanesulfonyl-substituted piperidine moiety via a methylene bridge. This structure combines a hydrophobic aromatic ring with a polar sulfonyl group, which may enhance solubility and target binding.
Properties
IUPAC Name |
4-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-3-5-14(6-4-12)15(18)16-11-13-7-9-17(10-8-13)21(2,19)20/h3-6,13H,7-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSXRRKVMVHUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of (1-methanesulfonylpiperidin-4-yl)methanol, which is then reacted with 4-methylbenzoyl chloride in the presence of a base such as sodium hydride in N,N-dimethylformamide (DMF) at elevated temperatures . This reaction yields the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Oxidation Reactions
The methyl group on the benzamide ring and the piperidine nitrogen are primary oxidation sites.
Key Observations :
-
Methyl → Carboxylic Acid : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the 4-methyl group oxidizes to a carboxylic acid, forming N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-carboxybenzamide .
-
Piperidine Ring Oxidation : The tertiary amine in piperidine undergoes N-oxidation with H₂O₂ or m-CPBA, yielding N-oxide derivatives .
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Benzamide methyl oxidation | KMnO₄, H₂SO₄, 80–100°C | 4-Carboxybenzamide derivative | |
| Piperidine N-oxidation | H₂O₂ (30%), CH₃COOH, 60°C | Piperidine N-oxide |
Reduction Reactions
The amide and sulfonamide groups exhibit distinct reducibility:
-
Amide Reduction : LiAlH₄ reduces the benzamide to N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzylamine via cleavage of the C=O bond .
-
Sulfonamide Stability : The methanesulfonyl group resists common reducing agents (e.g., NaBH₄, LiAlH₄).
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amide reduction | LiAlH₄, THF, reflux | 4-Methylbenzylamine derivative |
Hydrolysis Reactions
Controlled hydrolysis targets the amide and sulfonamide bonds:
-
Amide Hydrolysis : HCl (6M) at reflux cleaves the amide bond, yielding 4-methylbenzoic acid and 1-methanesulfonylpiperidin-4-yl)methanamine .
-
Sulfonamide Hydrolysis : Requires harsh conditions (e.g., HI, 150°C) to break the S-N bond, producing piperidin-4-ylmethanamine and methanesulfonic acid .
Substitution Reactions
The sulfonamide group participates in nucleophilic substitutions under alkaline conditions:
-
Methanesulfonyl Replacement : Treatment with K₂CO₃ and primary amines (e.g., ethylamine) replaces the sulfonyl group, forming N-substituted piperidine derivatives .
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Sulfonamide substitution | Ethylamine, K₂CO₃, DMF, 80°C | N-Ethyl-piperidin-4-ylmethyl-4-methylbenzamide |
Catalytic Hydrogenation
The piperidine ring undergoes hydrogenation to form decahydroquinoline analogs , though steric hindrance from the sulfonamide group reduces reaction rates .
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ring hydrogenation | H₂ (50 psi), Pd/C, EtOH, 25°C | Decahydroquinoline derivative |
Scientific Research Applications
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors by binding to their active sites. This binding can lead to the inhibition or activation of biochemical pathways, ultimately affecting cellular functions. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide to structurally or functionally related 4-methylbenzamide derivatives, focusing on target selectivity, potency, and pharmacokinetic properties.
Kinase Inhibitors
Ispinesib (N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide)
- Target : Kinesin spindle protein (KSP) inhibitor.
- Potency : Binding energy = -5.2 kcal/mol (docking study). Derivatives of Ispinesib showed improved binding (-7.7 to -7.0 kcal/mol), suggesting that modifications to the 4-methylbenzamide scaffold enhance KSP affinity .
- Key Difference : The methanesulfonyl-piperidine group in the target compound may improve solubility compared to Ispinesib’s quinazolinyl moiety.
Ponatinib Intermediate (N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide derivatives)
- Target : Bcr-Abl (including T315I mutant).
- Potency : Demonstrated superior activity against ABLT315I compared to earlier analogs but exhibited low oral bioavailability in rats. The trifluoromethyl and imidazole substituents enhance target engagement but may hinder absorption .
HDAC Inhibitors
Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide)
- Target : HDAC1/HDAC3 dual inhibitor.
- Potency : IC50 = 28 nM (HDAC1), 169 nM (HDAC3); Ki ratio (HDAC1/HDAC3) = 4.
- Selectivity: Non-selective, with slow on/off kinetics. Compound 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide)
- Target : HDAC3-selective inhibitor.
- Potency : IC50 = 520 nM (HDAC1), 173 nM (HDAC3); Ki ratio = 3.
- Key Difference : The fluorine substituent in 136 enhances HDAC3 selectivity, whereas the methanesulfonyl group in the target compound could alter isoform specificity or pharmacokinetics .
Structural Analogs with Varied Pharmacophores
N-[2-(1-Adamantylamino)-2-oxoethyl]-4-methylbenzamide
- Features : Adamantane group for lipophilic bulk.
- Implication : The adamantane moiety may improve blood-brain barrier penetration compared to the methanesulfonyl-piperidine group .
N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-4-methylbenzamide
- Features: Chiral amino-hydroxy side chain.
Metabolic Stability
- Oxidation of 4-Methylbenzamide Derivatives : The methyl group in compounds like N-(4-chlorophenyl)-4-methylbenzamide is oxidized to an aldehyde (e.g., forming N-(4-chlorophenyl)-4-formylbenzamide), which may reduce metabolic half-life .
- Key Advantage : The methanesulfonyl group in the target compound could resist oxidation, improving stability compared to methyl-to-aldehyde metabolization pathways .
Biological Activity
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide, a compound with the CAS number 1234857-50-1, has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
This compound is hypothesized to act primarily as a protein kinase inhibitor . Protein kinases play a critical role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer and inflammatory conditions .
Anticancer Properties
Recent studies have indicated that compounds with similar piperidine structures exhibit significant anticancer activity. For instance, derivatives have shown efficacy in inhibiting tumor growth in xenograft models, suggesting that this compound may share these properties .
Anti-inflammatory Effects
Research has demonstrated that related compounds possess anti-inflammatory properties . In vitro studies using macrophage cell lines (e.g., RAW 264.7) have shown that these compounds can reduce the production of nitric oxide (NO) and other inflammatory markers . This suggests potential therapeutic applications in treating inflammatory diseases.
Study 1: In Vitro Assessment
An investigation into the anti-inflammatory effects of piperidine derivatives revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . The study utilized real-time polymerase chain reaction (RT-PCR) to measure gene expression related to inflammation.
| Compound | Inflammatory Marker Reduction (%) | Cell Viability (%) |
|---|---|---|
| N-[Methylsulfonylpiperidinyl] | 70% | 95% |
| Control (Untreated) | 0% | 100% |
Study 2: Anticancer Efficacy
In another study focused on cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation. The compound was tested against various cancer types, showing promising results particularly in lymphoma and solid tumors .
| Cancer Type | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| Lymphoma | 12 | 85 |
| Breast Cancer | 15 | 80 |
| Lung Cancer | 18 | 75 |
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide?
Methodological Answer: Synthesis optimization requires addressing reaction intermediates (e.g., piperidine sulfonylation), solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution), and purification strategies. Column chromatography with gradients of chloroform:methanol (3:1 v/v) effectively isolates the target compound, while monitoring reaction progress via TLC ensures minimal byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns methyl groups (δ ~2.3 ppm for methanesulfonyl, δ ~2.4 ppm for 4-methylbenzamide) and piperidine ring protons (δ ~3.0–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 350.4 [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and methanesulfonyl orientation .
Advanced Research Questions
Q. How can researchers design stability studies to assess degradation pathways of this compound under varying pH and temperature?
Methodological Answer: Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolysis-prone sites (e.g., methanesulfonyl group). HPLC-MS tracks degradation products, while Arrhenius modeling predicts shelf life. Buffer solutions (pH 1.2–7.4) simulate gastrointestinal conditions for preclinical studies .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
Methodological Answer:
- Structural Validation : Confirm batch purity via elemental analysis and HPLC (>98%).
- Assay Replication : Compare IC50 values across standardized enzyme inhibition assays (e.g., kinase or protease panels) .
- Computational Docking : Use tools like AutoDock to correlate substituent effects (e.g., trifluoromethyl vs. methyl) with target binding affinity .
Q. How can in vitro and in vivo models evaluate the therapeutic potential of this compound for neurological disorders?
Methodological Answer:
- In Vitro : Screen for blood-brain barrier (BBB) permeability using MDCK-MDR1 cells. Measure acetylcholinesterase inhibition (IC50) via Ellman’s assay .
- In Vivo : Use rodent models (e.g., Morris water maze) to assess cognitive improvement. Monitor pharmacokinetics (Cmax, T1/2) via LC-MS/MS .
Data Contradiction Analysis
Q. Why do different studies report conflicting solubility profiles for this compound?
Methodological Answer: Solubility discrepancies arise from polymorphic forms (amorphous vs. crystalline) and solvent polarity. Use differential scanning calorimetry (DSC) to identify polymorphs. For aqueous solubility, employ co-solvents (e.g., PEG-400) or micronization .
Methodological Tables
Q. Table 1. Comparative Synthesis Routes
| Step | Method (Reference) | Yield | Key Parameters |
|---|---|---|---|
| Piperidine sulfonylation | DMF, MsCl, 0°C → RT | 85% | Anhydrous conditions, N2 atmosphere |
| Purification | Column chromatography | 78% | Chloroform:methanol (3:1), silica gel |
Q. Table 2. Stability Study Design
| Condition | Duration | Analytical Method | Critical Observations |
|---|---|---|---|
| 40°C/75% RH | 6 months | HPLC-MS | Hydrolysis at methanesulfonyl group |
| pH 1.2 (HCl) | 24 hours | UV-Vis (λ=254 nm) | Degradation <5% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
